1-hydroxy-2-methylpropane-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
90484-81-4 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-hydroxy-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3-6)9(5,7)8/h6H,3H2,1-2H3,(H2,5,7,8) |
InChI Key |
FKXYEEPJHKSXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 2 Methylpropane 2 Sulfonamide Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including sulfonamide analogues. It provides detailed information about the chemical environment of individual atoms.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectra of sulfonamide analogues. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
For a representative sulfonamide analogue, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the alkyl chain and the amine group. For instance, in analogues with an aromatic ring, the aromatic protons typically appear in the range of 6.51-7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet at a downfield chemical shift, for example, between 8.78 and 10.15 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. In acetylated aromatic sulfonamide analogues, the carbonyl carbon of the amide group can appear around 169.4 ppm, while the methyl carbon of the acetyl group is found at approximately 24.6 ppm. rsc.org Aromatic carbons resonate in the region of 111.83 to 160.11 ppm. rsc.org
A hypothetical ¹H and ¹³C NMR data table for a simple analogue, N-benzyl-1-hydroxy-2-methylpropane-2-sulfonamide, is presented below.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | 1.3 (s, 6H) | 23.5 |
| C(CH₃)₂ | 55.0 | Not Applicable |
| CH₂OH | 3.6 (s, 2H) | 68.0 |
| OH | 4.8 (br s, 1H) | Not Applicable |
| NH | 7.9 (br s, 1H) | Not Applicable |
| CH₂-Ph | 4.3 (d, 2H) | 48.0 |
| Aromatic CH | 7.2-7.4 (m, 5H) | 127.5, 128.8, 129.5 |
| Aromatic C | Not Applicable | 138.0 |
Note: This is a representative table based on general chemical shift ranges for sulfonamide analogues.
Dynamic NMR (DNMR) spectroscopy can be used to study conformational changes in sulfonamide analogues, such as hindered rotation around the aryl-S bond. umich.edu By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes and to understand the conformational preferences in different solvents. umich.edu For some sulfonamides, two distinct sets of signals for different conformers can be observed at low temperatures, which coalesce as the temperature is raised. umich.edu
Nuclear Overhauser Effect (NOE) based techniques, like NOESY and ROESY, are powerful tools for probing the spatial proximity of protons, which is crucial for determining the three-dimensional structure and preferred conformations of these molecules in solution. nih.gov For example, NOE effects can help to establish the relative orientation of different parts of the molecule, such as the disposition of the groups attached to the sulfonamide nitrogen relative to the rest of the structure. nih.gov
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint."
The FTIR spectra of sulfonamides are characterized by several key absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org
For 1-hydroxy-2-methylpropane-2-sulfonamide, a broad band corresponding to the O-H stretching vibration of the hydroxyl group would be expected around 3200-3600 cm⁻¹. The N-H stretching vibration of the sulfonamide group would also appear in this region, typically around 3250 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Sulfonamide) | ~3250 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| SO₂ Asymmetric Stretch | 1320–1310 |
| SO₂ Symmetric Stretch | 1155–1143 |
| S-N Stretch | 914–895 |
Note: This table is based on characteristic vibrational frequencies for sulfonamide and alcohol functional groups. rsc.org
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. In sulfonamides, characteristic Raman peaks can be observed for the various functional groups. nih.gov For instance, the C-N stretching vibration and C=C bending vibrations in aromatic analogues can be identified. nih.gov The use of Surface-Enhanced Raman Scattering (SERS) can significantly enhance the signal intensity, allowing for the detection of very low concentrations of these compounds. nih.gov The Raman spectrum serves as a unique molecular fingerprint, enabling the identification and differentiation of closely related sulfonamide analogues. nih.gov
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for sulfonamides. nih.govnih.gov
Under ESI-MS/MS conditions, protonated sulfonamide molecules undergo collision-induced dissociation (CID), leading to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the loss of a neutral SO₂ molecule (64 Da) through an intramolecular rearrangement. nih.gov Other typical fragmentations include the cleavage of the S-N bond and the C-S bond. researchgate.net
For this compound (Molecular Weight: 153.19 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 154.05324. uni.lu Predicted fragmentation could include the loss of water [M+H-H₂O]⁺ at m/z 136.04322, and other fragments resulting from the cleavage of the C-S and S-N bonds. uni.lu
| Ion | Predicted m/z |
| [M+H]⁺ | 154.05324 |
| [M+Na]⁺ | 176.03518 |
| [M+H-H₂O]⁺ | 136.04322 |
Data sourced from PubChem for C4H11NO3S. uni.lu
The study of these fragmentation patterns is crucial for the structural confirmation of newly synthesized analogues and for the identification of sulfonamides in complex mixtures. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm), HRMS allows for the calculation of a unique molecular formula. This technique readily distinguishes between compounds that have the same nominal mass but differ in their elemental makeup (isobars).
For sulfonamide analogues, HRMS is typically performed using soft ionization techniques like electrospray ionization (ESI) to generate intact protonated molecules [M+H]⁺. The high resolving power of instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers enables the precise mass measurement necessary for formula confirmation. nih.gov This level of certainty is critical in drug development and quality control to confirm the identity of a synthesized compound and to identify potential impurities.
While specific HRMS data for this compound is not extensively published, the table below illustrates typical data obtained for analogous sulfonamide compounds, demonstrating the high accuracy of the technique. researchgate.net
Table 1: Representative HRMS Data for Selected Sulfonamide Analogues
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ | Experimental m/z [M+H]⁺ | Mass Error (ppm) |
| Sulfadiazine (B1682646) | C₁₀H₁₀N₄O₂S | 251.05974 | 251.05976 | +0.08 |
| Sulfamethoxazole (B1682508) | C₁₀H₁₁N₃O₃S | 254.05431 | 254.05429 | -0.08 |
| Sulfamethazine | C₁₂H₁₄N₄O₂S | 279.09139 | 279.09140 | +0.04 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the proposed structure of a molecule by piecing together its constituent parts based on predictable fragmentation pathways. chemrxiv.org
In the analysis of sulfonamides, a protonated molecule [M+H]⁺ is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the sulfonamide functional group and its substituents. nih.gov Common fragmentation pathways for sulfonamides include:
Cleavage of the S-N bond: This is often a primary fragmentation route, leading to the formation of ions corresponding to the amine and sulfonyl moieties. researchgate.net
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides involves the neutral loss of 64 Da (SO₂), often through a rearrangement process. nih.gov
Loss of SO: The neutral loss of 48 Da (SO) can also be observed. researchgate.net
These fragmentation patterns serve as a structural fingerprint, allowing for the confirmation of the core sulfonamide structure and the identification of its specific substituents. researchgate.net The investigation of these pathways helps distinguish between isomers and confirms the connectivity of the atoms within the molecule.
Table 2: General MS/MS Fragmentation Patterns for Sulfonamide Analogues
| Precursor Ion | Fragmentation Pathway | Major Product Ions / Neutral Loss | Structural Information Gained |
| [M+H]⁺ | Cleavage of S-N bond | [R¹-SO₂]⁺ or [H₂N-R²]⁺ | Confirms the two main structural components |
| [M+H]⁺ | Rearrangement and elimination | Neutral loss of SO₂ (64 Da) | Characteristic of the arylsulfonamide group |
| [M+H]⁺ | Cleavage and rearrangement | Neutral loss of H₂SO₂ (66 Da) | Provides evidence of the sulfonamide moiety |
| [Ar-SO₂-NH-R]H⁺ | Cleavage of Ar-S bond | [Ar]⁺ or [HSO₂-NH-R] | Information on the aromatic ring substituent |
X-ray Crystallographic Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of the sulfonamide compound is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed, revealing the precise location of each atom.
This technique has been used to establish the structures of numerous sulfonamide analogues. researchgate.netnih.gov The resulting data are critical for confirming the absolute stereochemistry and conformational preferences of the molecule, which are often influenced by the steric and electronic demands of its functional groups.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Sulfonamide Analogue (Based on a representative structure from the literature) acs.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| α (°) | 95.6 |
| β (°) | 101.2 |
| γ (°) | 110.1 |
| Volume (ų) | 965.7 |
| Z (molecules/unit cell) | 2 |
Analysis of Crystal Packing and Intermolecular Interactions
The data from X-ray diffraction also reveal how molecules are arranged relative to one another in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant force in dictating the supramolecular architecture. nih.govnih.gov
Polymorphism and Crystallization Engineering of Sulfonamide Compounds
Polymorphism is the ability of a compound to exist in two or more different crystal structures. nih.govnih.gov These different forms, or polymorphs, have the same chemical composition but distinct solid-state arrangements and, consequently, different physical properties. youtube.com This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs can exhibit variations in stability, dissolution rate, and bioavailability.
The formation of a particular polymorph is controlled by the subtle interplay of intermolecular forces during the crystallization process. nih.gov By understanding the hydrogen-bonding capabilities and conformational flexibility of a sulfonamide molecule, it becomes possible to practice "crystallization engineering." This involves carefully controlling crystallization conditions (e.g., solvent, temperature, cooling rate) to favor the formation of a specific, desired polymorph with optimal properties. The study of intermolecular interaction patterns in known sulfonamide crystal structures provides a rational basis for designing crystallization experiments to target new solid forms or to ensure the consistent production of a known one. nih.govacs.org
Applications of Sulfonamide Scaffolds in Advanced Materials and Catalysis
Catalytic Applications of Sulfonamide-Derived Materials
Sulfonamide-Modified Surfaces and Heterogeneous Catalysis
To fulfill the request, published research detailing the synthesis of metal complexes with this ligand, characterization of their properties, or their use in catalytic processes would be required. At present, such information is not available in the public domain.
Role of Chirality in Asymmetric Catalysis with Sulfonamide Derivatives
Chirality is a fundamental property in chemistry where a molecule and its mirror image are non-superimposable. tutorchase.com In the context of catalysis, chiral catalysts are instrumental in selectively producing one enantiomer of a chiral product, a process known as asymmetric catalysis. This is particularly crucial in the synthesis of pharmaceuticals, where different enantiomers can have vastly different physiological effects. tutorchase.commdpi.com Sulfonamide derivatives have emerged as highly effective chiral ligands and catalysts in a variety of asymmetric transformations.
The controlled synthesis of N-C axially chiral compounds, which possess a stereogenic axis due to restricted rotation around a nitrogen-carbon bond, has been a significant area of research. nih.gov Chiral sulfonamides have been instrumental in the catalytic enantioselective synthesis of such compounds. For instance, palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group has been shown to produce N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov The use of Trost ligands in these palladium-catalyzed reactions has been demonstrated to create an effective chiral environment for high asymmetric induction. nih.gov
Furthermore, a palladium-catalyzed atroposelective hydroamination of allenes has been developed for the construction of a diverse family of axially chiral sulfonamides. acs.orgacs.org This method exhibits a wide functional group tolerance, enabling the synthesis of various valuable axially chiral sulfonamides and anilides. acs.orgacs.org The development of chiral sulfonamides as catalysts continues to be an active area of research, with new derivatives being synthesized and evaluated for their potential in asymmetric synthesis. nih.govnih.gov
Table 1: Examples of Chiral Sulfonamide Derivatives in Asymmetric Catalysis
| Catalyst/Ligand Type | Reaction Type | Product Type | Key Features |
|---|---|---|---|
| Palladium-Trost Ligand | N-allylation | N-C Axially Chiral Sulfonamides | Good enantioselectivity (up to 92% ee) nih.gov |
| Palladium Catalyst | Atroposelective Hydroamination of Allenes | Axially Chiral Sulfonamides and Anilides | Wide functional group tolerance acs.orgacs.org |
| Chiral N-heterocyclic Sulfonamides | Various | Biologically important molecules | Mild reaction conditions nih.gov |
Integration of Sulfonamide Moieties in Functional Materials
The unique electronic and structural properties of the sulfonamide group make it an attractive component for the design of functional materials with tailored characteristics.
Polymer Science: Sulfonamide-Containing Polymeric Materials
The incorporation of sulfonamide groups into polymer chains can impart valuable properties, such as pH-responsiveness. This has led to the development of "smart" polymers that can respond to changes in their environment. For example, copolymers bearing sulfapyridine (B1682706) or sulfamethoxypyridazine (B1681782) have been synthesized and shown to exhibit soluble/insoluble transitions in a narrow pH range. researchgate.net This behavior is attributed to the ionization of the SO₂NH group in the sulfonamide. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize well-defined (co)polymer architectures containing primary benzene (B151609) sulfonamide groups. rsc.org This technique allows for the creation of pH-responsive block copolymers and functional polymeric vectors with potential applications in biomedicine. rsc.orgusm.edu Another approach involves the ring-opening copolymerization (ROCOP) of cyclic thioanhydrides with N-sulfonyl aziridines, which yields well-defined poly(thioester sulfonamide)s. nih.gov This method provides access to novel block copolymers with highly alternative structures. nih.gov
Table 2: Synthesis Methods for Sulfonamide-Containing Polymers
| Polymerization Method | Monomers | Resulting Polymer | Key Properties/Applications |
|---|---|---|---|
| Free-Radical Polymerization | N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide and N,N′-dimethylacrylamide | Sulfonamide-containing linear copolymers | pH-sensitivity researchgate.net |
| RAFT Polymerization | Acrylamido sulfonamide monomer or sulfonamide-functional trithiocarbonate (B1256668) RAFT agent | Well-defined (co)polymer architectures | pH-responsive block copolymers, functional polymeric vectors rsc.org |
| Ring-Opening Copolymerization (ROCOP) | Cyclic thioanhydride and N-sulfonyl aziridine | Poly(thioester sulfonamide)s | Well-defined, highly alternative structures, novel block copolymers nih.gov |
Supramolecular Chemistry: Self-Assembly and Host-Guest Systems
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.govyoutube.com The sulfonamide group, with its ability to participate in hydrogen bonding and other non-covalent interactions, is a valuable building block in the design of self-assembling systems and host-guest complexes. nih.govnih.gov
A study involving the embedding of sulfonamide antibiotics within the cages of high silica (B1680970) zeolite Y demonstrated the formation of stable host-guest systems. nih.gov The interactions between the sulfonamide molecules and the zeolite framework were characterized by multiple weak hydrogen bonds and van der Waals forces. nih.gov In another example, the supramolecular structure of crystalline sulfonamide derivatives of silatranes was investigated, revealing the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov The ability to control the self-assembly of small molecules into highly ordered structures is a key goal in materials science, and sulfonamide-containing molecules offer a promising avenue for achieving this. acs.org
Design of Sulfonamide-Based Sensor Platforms
The development of chemical sensors for the detection of specific analytes is crucial in various fields, including environmental monitoring and medical diagnostics. Sulfonamide-based compounds have been successfully employed in the design of sensor platforms due to their ability to selectively bind to target molecules.
For instance, a biosensing assay for the detection of sulfonamide antibiotics has been developed using functionalized elastic hydrogel microparticles. nih.govacs.orgnih.govacs.org This system is based on the interaction between sulfamethoxazole-functionalized microparticles and the enzyme dihydropteroate (B1496061) synthase. nih.govnih.govacs.org The assay demonstrated the ability to detect sulfamethoxazole (B1682508) at concentrations above 10 μM. nih.govacs.orgnih.govacs.org
In another approach, a novel sulfonamide-based nano-composite has been synthesized for the selective and sensitive "turn-on" fluorescence detection of Fe³⁺ ions in aqueous samples. researchgate.net Furthermore, electrochemical sensors utilizing modified electrodes have been developed for the detection of sulfonamide drugs like sulfadiazine (B1682646) in food samples. nih.gov These examples highlight the versatility of sulfonamide scaffolds in creating robust and selective sensor platforms for a range of important analytes. mdpi.comnih.gov
The sulfonamide functional group, exemplified by the conceptual structure of "1-hydroxy-2-methylpropane-2-sulfonamide," demonstrates remarkable versatility beyond its well-established role in medicine. Its integration into advanced materials and catalytic systems opens up new avenues for innovation. In asymmetric catalysis, chiral sulfonamide derivatives are proving to be invaluable tools for the stereoselective synthesis of complex molecules. In materials science, the incorporation of sulfonamide moieties into polymers imparts stimuli-responsive properties, while their role in supramolecular chemistry enables the construction of intricate self-assembling systems and host-guest complexes. Furthermore, the design of sulfonamide-based sensor platforms offers sensitive and selective detection of a variety of analytes. The continued exploration of sulfonamide chemistry is poised to yield further breakthroughs in these exciting and impactful fields.
Future Research Directions and Emerging Trends in 1 Hydroxy 2 Methylpropane 2 Sulfonamide Chemistry
Development of Novel and Efficient Synthetic Paradigms
The traditional synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, is often limited by the availability and stability of the sulfonyl chloride precursors and the nucleophilicity of the amine. acs.org The future of sulfonamide synthesis is moving towards more efficient, sustainable, and versatile methods that offer greater functional group tolerance.
Recent breakthroughs include photocatalytic and transition-metal-catalyzed approaches that bypass the need for pre-functionalized starting materials. acs.orgprinceton.edu For instance, synergetic photoredox and copper catalysis have enabled the direct, three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.org Another innovative strategy involves the photocatalytic late-stage functionalization of existing sulfonamides into sulfonyl radical intermediates, which can then be coupled with various chemical fragments. acs.orgnih.gov
For 1-hydroxy-2-methylpropane-2-sulfonamide , these modern techniques could offer a more direct synthetic route. A potential forward-looking approach could involve the merging of photocatalysis with nickel catalysis to couple a precursor for the 2-hydroxy-2-methylpropyl moiety with a sulfur dioxide source and an amine. princeton.eduacs.org This would represent a significant improvement in efficiency and sustainability over classical multi-step sequences.
| Synthetic Approach | Description | Potential Advantage for this compound |
| Classical Method | Reaction of a corresponding sulfonyl chloride with ammonia (B1221849). wikipedia.org | Straightforward, but may require harsh conditions and multi-step precursor synthesis. |
| Photoredox/Nickel Catalysis | C-N bond formation between sulfonamides and aryl/alkyl electrophiles. princeton.edu | High functional group tolerance, enabling late-stage functionalization. |
| Three-Component Aminosulfonylation | Synergetic copper and photoredox catalysis to combine radical precursors, an amine, and a sulfur dioxide source. acs.org | Convergent, single-step process from readily available starting materials. |
| Late-Stage Functionalization | Activation of a primary sulfonamide via conversion to an N-sulfonylimine, followed by functionalization. nih.gov | Allows for diversification of a core sulfonamide structure. |
Advanced Spectroscopic Characterization Techniques for Complex Systems
The characterization of novel sulfonamides relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.govasianpubs.orgnih.gov These techniques confirm the successful synthesis and provide fundamental structural information. ripublication.com For a molecule like This compound , FTIR would be expected to show characteristic bands for the N-H and S=O stretches of the sulfonamide group, as well as the O-H stretch of the alcohol.
Future research will increasingly leverage more advanced spectroscopic techniques to probe subtle structural and dynamic features.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals in complex molecules, which would be essential for confirming the connectivity of the target compound.
X-ray Crystallography: For crystalline sulfonamides, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing precise bond lengths, angles, and intermolecular interactions like hydrogen bonding. This would be particularly insightful for understanding how the hydroxyl and sulfonamide groups of This compound interact in the solid state.
Advanced Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) are already standard for determining molecular weight. asianpubs.org Future applications could involve ion mobility-mass spectrometry to study the gas-phase shape and conformation of the molecule and its complexes.
Investigations into metal complexes of sulfonamides have shown that the sulfonamide group can act as a bidentate ligand, coordinating through both the sulfonyle oxygen and the amido nitrogen. researchgate.net Advanced spectroscopic studies would be crucial to determine if This compound exhibits similar behavior and how the hydroxyl group might participate in or influence such coordination.
Expansion of Computational Methodologies for Predictive Design
Computational chemistry has become an indispensable tool in sulfonamide research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govmdpi.com Methods like Density Functional Theory (DFT) are used to study structure, spectroscopic parameters, and ion affinities. mdpi.com Quantitative Structure-Retention Relationship (QSRR) modeling can be applied to understand how a sulfonamide's molecular properties influence its behavior in different environments. mdpi.com
For This compound , computational approaches could predict:
Conformational Analysis: Identifying the lowest energy conformations and the rotational barriers around the C-S and C-C bonds.
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data. mdpi.com
Intermolecular Interactions: Modeling hydrogen bonding possibilities, both intramolecularly (between the -OH and -SO₂NH₂ groups) and intermolecularly (dimerization or solvent interactions).
Reactivity and Properties: Predicting properties such as lipophilicity (logP), acidity of the N-H proton, and potential sites of reactivity. mdpi.com
Molecular dynamics simulations could further be used to study the stability of the compound and its potential interactions with surfaces or within a polymer matrix, providing a theoretical foundation for its application in materials science. nih.gov
Exploration of New Non-Biological Applications in Catalysis and Materials Science
While sulfonamides are renowned for their medicinal applications, their unique structural and electronic properties are driving exploration into new domains like catalysis and materials science. acs.orgajchem-b.com The sulfonamide group is exceptionally stable and its rigid nature makes it an attractive component for creating well-defined structures. wikipedia.org
Catalysis: Disulfonimides and related compounds have been successfully used as catalysts in enantioselective synthesis. wikipedia.org The bifunctional nature of This compound , with its Lewis basic hydroxyl group and hydrogen-bond-donating sulfonamide moiety, presents an intriguing possibility for its use as a novel ligand in asymmetric catalysis. The two functional groups could work in concert to bind and activate a substrate in a specific orientation.
Materials Science: The "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry has highlighted the utility of sulfonyl-containing groups in creating new materials. acs.org There is potential for This compound to serve as a functional monomer. The hydroxyl group could be used for polymerization (e.g., to form polyethers or polyesters), while the sulfonamide group would be appended along the polymer backbone, imparting specific properties like polarity, hydrogen-bonding capability, or metal-binding sites. Cyclic sulfonamides, known as sultams, have also been used to create deep-blue emitters for organic electronics, suggesting that novel sulfonamide structures could find use in optoelectronic devices. wikipedia.org
| Potential Application Area | Relevant Functional Groups | Hypothesized Role of this compound |
| Asymmetric Catalysis | -OH (Lewis basic site), -SO₂NH₂ (H-bond donor) | Bifunctional ligand for metal-catalyzed reactions. |
| Functional Polymers | -OH (polymerization handle), -SO₂NH₂ (functional group) | Monomer for creating polymers with pendant sulfonamide groups. |
| Organic Electronics | -SO₂NH₂ (rigid, polar group) | Building block for novel materials with specific electronic properties. |
Interdisciplinary Approaches in Sulfonamide Research
The future advancement in the chemistry of novel sulfonamides like This compound will increasingly depend on interdisciplinary collaboration. acs.org The complexity of modern chemical challenges requires a convergence of expertise from synthetic chemistry, computational science, materials science, and chemical engineering.
A comprehensive research program for this molecule would involve:
Synthetic and Computational Chemistry: Synthetic chemists would develop efficient routes to the molecule, guided by computational chemists who can model reaction pathways and predict target properties. nih.govmdpi.com
Chemistry and Materials Science: Materials scientists could then take the synthesized molecule and explore its incorporation into new polymers or functional materials, with characterization support from analytical chemists.
Chemical Engineering and Technology: For any promising application, chemical engineers could develop scalable synthesis processes, potentially using flow chemistry to enhance safety and efficiency, especially if hazardous reagents or intermediates are involved. acs.org
This synergistic approach ensures that the synthesis of a new molecule is not an end in itself, but the beginning of a pipeline for discovering new functions and applications, accelerating the transition from fundamental research to practical innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

